molecular formula C15H10BrFN2O2 B11703368 5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B11703368
M. Wt: 349.15 g/mol
InChI Key: YHGKNRVFVOJSAT-UHFFFAOYSA-N
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Description

5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-fluoroaniline with a suitable brominated isoindole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the molecule enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C15H10BrFN2O2

Molecular Weight

349.15 g/mol

IUPAC Name

5-bromo-2-[(3-fluoroanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H10BrFN2O2/c16-9-4-5-12-13(6-9)15(21)19(14(12)20)8-18-11-3-1-2-10(17)7-11/h1-7,18H,8H2

InChI Key

YHGKNRVFVOJSAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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